molecular formula C18H22N4O2S B4034880 N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B4034880
M. Wt: 358.5 g/mol
InChI Key: UGEBEFYNRDBMAO-UHFFFAOYSA-N
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Description

N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a thiourea moiety. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methyl-2-pyridylamine with thiourea under controlled conditions to form the intermediate N-(4-methyl-2-pyridyl)thiourea . This intermediate is then further reacted with appropriate reagents to introduce the propanamide moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiourea moiety allows for the formation of hydrogen bonds and other interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the thiourea and propanamide moieties allows for versatile interactions in chemical and biological systems.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-3-[3-[(4-methylpyridin-2-yl)amino]-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-3-7-19-15(11-13)21-17(23)5-9-25-10-6-18(24)22-16-12-14(2)4-8-20-16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEBEFYNRDBMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCSCCC(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
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N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
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N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
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N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 5
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N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 6
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N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

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